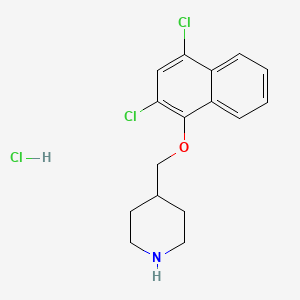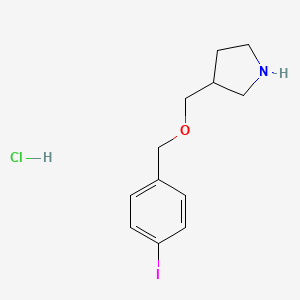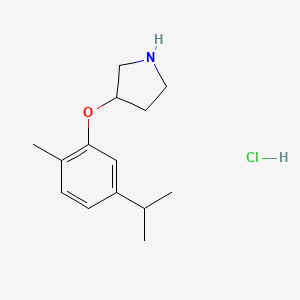
3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1220033-66-8 . Its molecular weight is 255.79 and its IUPAC name is 3-(5-isopropyl-2-methylphenoxy)pyrrolidine hydrochloride .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.79 . The IUPAC name is 3-(5-isopropyl-2-methylphenoxy)pyrrolidine hydrochloride . The Inchi Code provides a specific representation of its molecular structure .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
The synthesis of various pyrrolidine derivatives, including a study involving a pyrrolidine derivative of carvotacetone, highlighted significant antimicrobial and antifungal properties. These compounds exhibited notable activity against fungi like Cryptococcus neoformans and bacteria such as methicillin-resistant Staphylococcus aureus. The research suggests potential pharmaceutical applications of pyrrolidine derivatives in combating resistant microbial strains (Masila et al., 2020).
Antioxidant Activity
A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and their antioxidant activity was extensively studied. The findings revealed several compounds with potent antioxidant activities, which were even compared to established antioxidants like ascorbic acid. This research opens up avenues for the use of pyrrolidine derivatives in oxidative stress-related conditions and diseases (Tumosienė et al., 2019).
Synthesis of Medicinal Compounds
The preparation of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones was studied, indicating their use as valuable adducts for the synthesis of agrochemicals or medicinal compounds. This showcases the role of pyrrolidine derivatives in the synthesis of complex molecules for medical and agricultural applications (Ghelfi et al., 2003).
Novel Molecule Synthesis for Anti-inflammatory Applications
Research targeting novel molecules for potential anti-inflammatory agents led to the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules. This study highlights the potential of pyrrolidine derivatives in developing new anti-inflammatory drugs (Moloney, 2001).
Deconjugative Esterification in Chemical Synthesis
The study on the deconjugative esterification of 2-cyclohexylideneacetic acids through 4-(pyrrolidin-1-yl)pyridine-catalyzed carbodiimide couplings provided insights into novel methodologies for chemical synthesis. The findings can be influential in chemical manufacturing and synthesis processes involving pyrrolidine compounds (Sano et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHWWIVYDGZSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



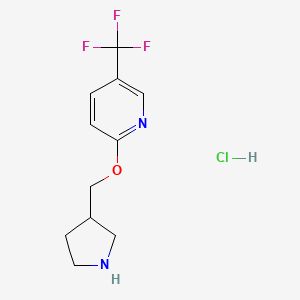
![3-[2,4-Di(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1397583.png)

![N-[3-(3-Pyrrolidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1397587.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397588.png)
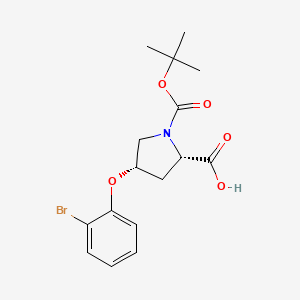
![Methyl 4-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397592.png)
![Methyl 2-[(3-pyrrolidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1397593.png)
![2-[2-(3-Ethoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397595.png)
![2-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397596.png)
![3-{2-[(2,4-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397597.png)
![3-{2-[(3,5-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397599.png)
